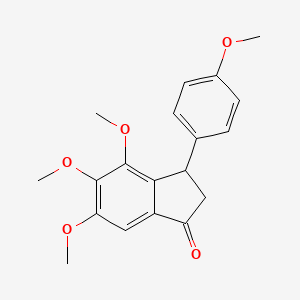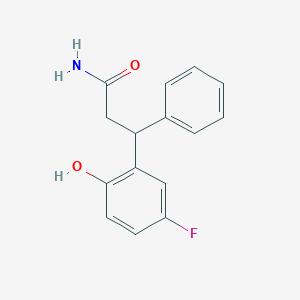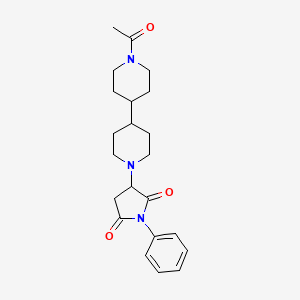
3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate is a heterocyclic compound that features a pyridine ring substituted with cyano groups and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate typically involves the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of a base such as N-methylmorpholine . This reaction yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and environmentally friendly reagents.
化学反应分析
Types of Reactions
3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano groups or other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
科学研究应用
3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate has several scientific research applications:
作用机制
The mechanism of action of 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen . The compound’s structure allows it to interact with various biomolecules, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Benzyloxy-4-methoxyphenyl)-2,6-dioxopiperidine-3,5-dicarbonitrile
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C14H8N3O2- |
|---|---|
分子量 |
250.23 g/mol |
IUPAC 名称 |
3,4-dicyano-6-(4-methoxyphenyl)pyridin-2-olate |
InChI |
InChI=1S/C14H9N3O2/c1-19-11-4-2-9(3-5-11)13-6-10(7-15)12(8-16)14(18)17-13/h2-6H,1H3,(H,17,18)/p-1 |
InChI 键 |
URFLWLCGNMVPTP-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11047951.png)
![2-(4,6-dimethylpyrimidin-2-yl)-5,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,4(2H,6H)-dione](/img/structure/B11047960.png)
![6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)



![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)